molecular formula C7H9N3O2 B13303801 (3S)-3-Amino-3-(pyrimidin-5-YL)propanoic acid

(3S)-3-Amino-3-(pyrimidin-5-YL)propanoic acid

Cat. No.: B13303801
M. Wt: 167.17 g/mol
InChI Key: AKGSTLPCCFCVSI-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(pyrimidin-5-YL)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(pyrimidin-5-YL)propanoic acid typically involves the use of pyrimidine derivatives and amino acids as starting materials. One common method involves the nucleophilic substitution reaction between a pyrimidine derivative and an amino acid under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(pyrimidin-5-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-Amino-3-(pyrimidin-5-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(pyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrimidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds are structurally similar and are used in organic synthesis and medicinal chemistry.

    3(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used as building blocks in the synthesis of heterocyclic systems.

Uniqueness

(3S)-3-Amino-3-(pyrimidin-5-YL)propanoic acid is unique due to its specific combination of a pyrimidine ring and an amino acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3S)-3-amino-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(1-7(11)12)5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m0/s1

InChI Key

AKGSTLPCCFCVSI-LURJTMIESA-N

Isomeric SMILES

C1=C(C=NC=N1)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(C=NC=N1)C(CC(=O)O)N

Origin of Product

United States

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